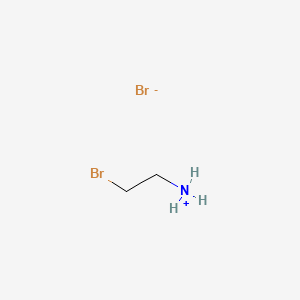

2-Bromoethylammonium bromide

Description

BenchChem offers high-quality 2-Bromoethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromoethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAXXWSZNSFVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[NH3+].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-09-5 (Parent) | |

| Record name | Ethanamine, 2-bromo-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

204.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-47-8 | |

| Record name | 2-Bromoethylamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-bromo-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-bromo-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-bromoethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethylammonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromoethylammonium bromide. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical and Physical Properties

2-Bromoethylammonium bromide, also known as 2-bromoethylamine (B90993) hydrobromide, is a bifunctional molecule featuring a primary amine and a bromoalkane.[1][2] This structure makes it a valuable reagent in various chemical transformations.[1][2] It typically appears as a white to off-white or slight yellow crystalline powder.[3] The hydrobromide salt form enhances its stability and solubility in aqueous media.[1][2]

Table 1: Physicochemical Properties of 2-Bromoethylammonium bromide

| Property | Value | References |

| CAS Number | 2576-47-8 | [4] |

| Molecular Formula | C₂H₇Br₂N | [3][4] |

| Molecular Weight | 204.89 g/mol | [4] |

| Melting Point | 170-176 °C | [4] |

| Boiling Point | 181.3 °C at 979.2 hPa | [5] |

| Density | 0.98 g/cm³ at 28.3 °C | [5] |

| Solubility in Water | >500 g/L at 20 °C | [2][4] |

| pH | 2.9 (10 g/L in H₂O at 20 °C) | [4] |

| Flash Point | 61.6 °C (Pensky-Martens closed cup) | [4] |

| Appearance | Crystalline powder | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Bromoethylammonium bromide.

-

¹H NMR: In a suitable deuterated solvent like D₂O, the proton NMR spectrum is expected to show two triplets corresponding to the two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the bromine atom would appear at a higher chemical shift compared to the methylene group adjacent to the ammonium (B1175870) group.

-

¹³C NMR: The carbon NMR spectrum would display two distinct signals for the two carbon atoms in different chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the ammonium group and the C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.

Reactivity and Stability

2-Bromoethylammonium bromide is stable under normal laboratory conditions.[3] However, it is incompatible with strong oxidizing agents and bases.[3] The acidic nature of the ammonium salt means it will react with bases to neutralize them.[1] When heated to decomposition, it can emit toxic fumes of bromide ions, nitrogen oxides (NOx), and hydrogen bromide.

The reactivity of 2-bromoethylammonium bromide is characterized by the two functional groups: the primary ammonium group and the alkyl bromide. This dual reactivity makes it a versatile building block in organic synthesis.

Experimental Protocols

Synthesis of 2-Bromoethylammonium bromide

A common method for the synthesis of 2-bromoethylammonium bromide is the reaction of ethanolamine (B43304) with hydrobromic acid.[3]

Materials:

-

Ethanolamine

-

48% Hydrobromic acid

-

Ethylbenzene (or another suitable solvent)

-

Hydrogen bromide gas

Procedure:

Step 1: Salt Formation

-

In a three-necked flask equipped with a stirrer and a dropping funnel, add ethanolamine.

-

Slowly add a 1:1 molar ratio of 48% hydrobromic acid to the ethanolamine while stirring.

-

Control the addition rate to maintain the reaction temperature below 30°C, as this is an exothermic neutralization reaction.

-

After the addition is complete, remove the water under vacuum in a boiling water bath to yield ethanolamine hydrobromide.

Step 2: Bromination

-

To the ethanolamine hydrobromide, add a solvent such as ethylbenzene.

-

Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.

-

Continue the reaction for several hours (e.g., 4.5 hours).

-

After the reaction is complete, cool the mixture, and collect the solid product by filtration.

-

Wash the product with acetone until it is colorless and then dry it under vacuum.

Applications in Research and Drug Development

2-Bromoethylammonium bromide is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders.[2][6][7] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of an aminoethyl group into various molecular scaffolds.[2][7]

Key Applications:

-

Pharmaceutical Intermediate: It is a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][6]

-

Organic Synthesis: It is used to construct new carbon-nitrogen bonds and to synthesize heterocyclic compounds.[2]

-

Proteomics Research: It aids in the development of molecular probes and ligands for studying protein-protein interactions.[2][6]

-

Materials Science: It can be used in the synthesis of hybrid perovskites for optoelectronic applications.

Safety and Toxicology

2-Bromoethylammonium bromide is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[4] It can cause skin and eye irritation and may cause skin sensitization.

Table 2: Toxicological and Safety Data

| Parameter | Value | References |

| GHS Hazard Statements | H302, H412 | [4] |

| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P501 | [4] |

| LD₅₀ (Oral, Rat) | 200-2000 mg/kg | [4] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Aquatic Chronic 3 | [4] |

| Storage Class | 11 (Combustible Solids) | [4] |

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[1]

Conclusion

2-Bromoethylammonium bromide is a versatile and important chemical compound with significant applications in pharmaceutical development and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers and chemists. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe use in a laboratory setting.

References

- 1. 2-BROMOETHYLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 4. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromoethylammonium bromide CAS 2576-47-8 | 820176 [merckmillipore.com]

An In-depth Technical Guide to 2-Bromoethylammonium bromide (CAS: 2576-47-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromoethylammonium bromide (BEA-HBr), a versatile bifunctional reagent with significant applications in organic synthesis, proteomics, and pharmaceutical research. This document details the physicochemical properties, synthesis, and key applications of BEA-HBr, including detailed experimental protocols. Furthermore, it explores the mechanistic aspects of its biological activity, particularly its role in inducing experimental nephrotoxicity, and illustrates relevant chemical and biological pathways through diagrams. This guide is intended to be a valuable resource for researchers and professionals utilizing or considering the use of this compound in their work.

Chemical and Physical Properties

2-Bromoethylammonium bromide is a white to off-white crystalline solid.[1] It is the hydrobromide salt of 2-bromoethylamine (B90993), which enhances its stability and water solubility.[1][2] The presence of both a primary amine and a reactive bromine atom makes it a valuable building block in the synthesis of a wide range of molecules.[3][4]

Table 1: Physicochemical Properties of 2-Bromoethylammonium bromide

| Property | Value | Reference(s) |

| CAS Number | 2576-47-8 | [5][6] |

| Molecular Formula | C₂H₇Br₂N | [5][7] |

| Molecular Weight | 204.89 g/mol | [5][7][8][9] |

| Appearance | White to off-white or light beige crystalline powder/crystals | [1][2][3][10] |

| Melting Point | 170-176 °C | [2][5][11][12][13] |

| Solubility | >500 g/L in water (20 °C) | [2][5][12] |

| pH | 2.9 (10 g/L in H₂O at 20 °C) | [5][12] |

| Flash Point | 61.6 °C (Pensky-Martens closed cup) | [5][11][12] |

| Density | 0.98 g/cm³ (28.3 °C) | [6] |

Table 2: Spectroscopic Data for 2-Bromoethylammonium bromide

| Spectroscopy | Data Description | Reference(s) |

| ¹H NMR (in D₂O) | Chemical shifts are observed around 3.5-3.7 ppm. | [14][15] |

| IR Spectra | Conforms to the structure. | [9][10] |

Synthesis of 2-Bromoethylammonium bromide

2-Bromoethylammonium bromide is commonly synthesized from ethanolamine (B43304) and hydrobromic acid.[7][16][17] The reaction proceeds in two main stages: an initial acid-base neutralization to form ethanolamine hydrobromide, followed by a bromination reaction where the hydroxyl group is substituted by a bromine atom.

Experimental Protocol: Synthesis from Ethanolamine and Hydrobromic Acid

This protocol is adapted from established literature procedures.[16][18]

Materials:

-

Ethanolamine

-

48% Hydrobromic acid

-

Ethylbenzene (or another suitable high-boiling solvent)

-

Hydrogen bromide gas

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Constant pressure dropping funnel

-

Heating mantle

-

Condenser

-

Gas inlet tube

-

Vacuum source

Procedure:

Step 1: Formation of Ethanolamine Hydrobromide

-

In a three-necked flask equipped with a stirrer and a constant pressure dropping funnel, place 30.5 g of ethanolamine.

-

Slowly add 86.2 g of 48% hydrobromic acid to the stirred ethanolamine. Maintain the reaction temperature below 30°C by controlling the rate of addition and, if necessary, using an ice bath.[16]

-

After the addition is complete, remove the water under vacuum in a boiling water bath.[16]

-

The resulting product is pale yellow, needle-shaped crystals of ethanolamine hydrobromide.[16]

Step 2: Bromination to form 2-Bromoethylammonium bromide

-

To the flask containing the ethanolamine hydrobromide, add 40 ml of ethylbenzene.[16]

-

Heat the mixture to approximately 130°C and begin bubbling hydrogen bromide gas through the reaction mixture.[16]

-

Continue the reaction for about 4.5 hours.[16]

-

After the reaction is complete, cool the mixture, and collect the solid product by filtration.

-

Wash the crude product with acetone until it is colorless.[18]

-

Dry the purified product under vacuum to yield white, flake-like crystals of 2-Bromoethylammonium bromide.[16]

Caption: Synthesis pathway of 2-Bromoethylammonium bromide.

Applications in Research and Development

2-Bromoethylammonium bromide is a valuable reagent with diverse applications in chemical synthesis and the life sciences.

Proteomics: Cysteine Alkylation

In proteomics, BEA-HBr is used for the chemical modification of cysteine residues in proteins.[2][12][16][17][19][20] The primary amine of BEA-HBr reacts with the thiol group of cysteine to form an S-aminoethyl cysteine residue. This modification is particularly useful in protein mass spectrometry because the resulting S-aminoethyl cysteine is recognized by the enzyme trypsin as a cleavage site, similar to lysine. This allows for an increased number of tryptic peptides to be generated, which can improve protein identification and sequence coverage.[20]

This protocol is a generalized procedure based on methodologies described in the literature.[2][15][21]

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

2-Bromoethylammonium bromide (BEA-HBr)

-

Quenching reagent (e.g., DTT)

-

Ammonium (B1175870) bicarbonate buffer (for digestion)

-

Trypsin (proteomics grade)

-

Formic acid

-

C18 desalting column

Procedure:

-

Reduction: To your protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature.

-

Alkylation: Add a freshly prepared solution of BEA-HBr to a final concentration of 20-50 mM. The optimal concentration should be determined empirically. Incubate in the dark at room temperature for 60 minutes.[15]

-

Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.[15]

-

Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea) to a level compatible with trypsin activity (<1.5 M).

-

Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight (12-16 hours) at 37°C.

-

Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 column according to the manufacturer's instructions.

-

Mass Spectrometry Analysis: The desalted peptides are now ready for analysis by LC-MS/MS. When searching the data, remember to include a variable modification on cysteine residues corresponding to the mass of the aminoethyl group.

Caption: Workflow for cysteine alkylation in proteomics using BEA-HBr.

Synthesis of Heterocyclic Compounds

BEA-HBr is a precursor for the synthesis of various heterocyclic compounds, such as thiazolines.[18] Thiazolines and their derivatives are important structural motifs in many natural products and pharmaceuticals.[10][22][23]

This is a representative protocol for the synthesis of a thiazoline (B8809763) derivative, which can be adapted from general methods for reacting bromo-compounds with thioamides.[23]

Materials:

-

2-Bromoethylammonium bromide (BEA-HBr)

-

A suitable thioamide

-

Base (e.g., sodium bicarbonate or triethylamine)

-

Solvent (e.g., ethanol (B145695) or acetonitrile)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the thioamide (1 equivalent) in the chosen solvent.

-

Add the base (1.1 equivalents) to the solution and stir.

-

Add BEA-HBr (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off any solid byproducts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired thiazoline.

Precursor in Drug Development and Radiopharmaceuticals

BEA-HBr serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of drugs for neurological disorders.[4][6] Its bifunctional nature allows for the construction of complex molecular architectures.[6] Additionally, the bromine atom can be a site for radiolabeling, making it a potential precursor for the synthesis of radiopharmaceuticals for imaging techniques like PET and SPECT.[24]

Biological Activity and Mechanism of Action

Nephrotoxicity

2-Bromoethylamine hydrobromide is a well-established nephrotoxic agent used to induce experimental renal injury in animal models that mimics analgesic-related renal injury in humans.[1][11][15] The primary targets of BEA-HBr-induced toxicity are the renal papilla and the proximal tubules.[1][3][5]

The proposed mechanism of toxicity involves a cascade of events initiated by damage to the vascular endothelial cells of the kidney.[3][5] This initial insult leads to endothelial cell swelling, desquamation, and platelet aggregation.[3][5] The resulting vascular occlusion causes ischemia, which in turn leads to necrosis of the proximal tubule epithelial cells and the renal papilla.[5]

Caption: Proposed mechanism of BEA-HBr-induced nephrotoxicity.

Safety and Handling

2-Bromoethylammonium bromide is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][14][18] It is also harmful to aquatic life with long-lasting effects.[6][11]

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[5][6][11][12][21] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14] H412: Harmful to aquatic life with long lasting effects.[5][6][11][12][21] |

| Precautionary Statements | P261: Avoid breathing dust.[14] P264: Wash skin thoroughly after handling.[6][11] P270: Do not eat, drink or smoke when using this product.[6][11] P273: Avoid release to the environment.[6][11] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6][11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] P501: Dispose of contents/container to an approved waste disposal plant.[6][11] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid formation of dust and aerosols.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][18][19] Keep the container tightly closed.

Conclusion

2-Bromoethylammonium bromide is a commercially available and highly useful reagent for a variety of applications in both chemistry and biology. Its bifunctional nature makes it an important building block for the synthesis of pharmaceuticals and other complex organic molecules. In proteomics, its ability to modify cysteine residues provides a valuable tool for improving protein characterization by mass spectrometry. While its nephrotoxic properties require careful handling, they also make it a useful compound for studying mechanisms of renal injury. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, and should serve as a valuable resource for scientists and researchers in relevant fields.

References

- 1. scispace.com [scispace.com]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. Early sequential ultrastructural renal alterations induced by 2-bromoethylamine hydrobromide in the Swiss ICR mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. benchchem.com [benchchem.com]

- 9. Thiazoline synthesis [organic-chemistry.org]

- 10. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnetic resonance microscopy of toxic renal injury induced by bromoethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. dl.ndl.go.jp [dl.ndl.go.jp]

- 15. benchchem.com [benchchem.com]

- 16. Enzymatic synthesis of S-aminoethyl-L-cysteine from pantetheine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 22. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to 2-Bromoethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethylammonium bromide, a pivotal reagent in synthetic chemistry, with a particular focus on its applications in pharmaceutical development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a versatile building block in the creation of complex organic molecules.

Core Properties and Data

2-Bromoethylammonium bromide, also known as 2-bromoethylamine (B90993) hydrobromide, is a valuable bifunctional compound featuring both a primary amine and a reactive alkyl bromide. This unique structure allows for sequential or selective reactions, making it a key intermediate in the synthesis of a wide array of nitrogen-containing compounds.[1][2] Its physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 204.89 g/mol | [3] |

| Molecular Formula | C₂H₇Br₂N | [3] |

| CAS Number | 2576-47-8 | [3] |

| Appearance | White to light beige crystalline powder or crystals | [3] |

| Melting Point | 171-176 °C | [4] |

| Solubility | >500 g/L in water (20 °C) | [3] |

| pH | 2.9 (10 g/L in H₂O at 20 °C) | [4] |

Synthesis of 2-Bromoethylammonium Bromide

The synthesis of 2-Bromoethylammonium bromide is most commonly achieved through the bromination of ethanolamine (B43304) using hydrobromic acid. Several protocols exist, with variations in reaction time and conditions. Below are two detailed experimental procedures.

Experimental Protocol 1: Liquid-Phase Synthesis

This method involves the reaction of ethanolamine with an excess of hydrobromic acid, followed by distillation and crystallization.

Materials:

-

Ethanolamine (freshly distilled, bp 167–169 °C)

-

Hydrobromic acid (48%, sp. gr. 1.42)

-

Acetone (B3395972) (pre-chilled)

-

Ice

Procedure:

-

In a 12-L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 7 L (9.94 kg) of ice-cold 48% hydrobromic acid.

-

Slowly add 1 kg of ice-cold ethanolamine to the stirred hydrobromic acid.

-

Attach an efficient fractionating column to the flask and heat the mixture to distill off approximately 1850 cc of liquid.

-

Reduce the heating to maintain a gentle reflux for one hour.

-

Continue the distillation and reflux in stages, removing progressively smaller volumes of distillate (700 cc, 600 cc, 300 cc, 250 cc, 150 cc, 100 cc, and 50 cc), with a one-hour reflux period after each distillation.

-

After the final distillation, reflux the solution for an additional three hours, then distill off 2.3 L of crude hydrobromic acid. The total volume of distillate should be between 6270 cc and 6330 cc.

-

While still hot (around 70 °C), pour the dark-colored residue into a 4-L beaker.

-

Add 1650 cc of acetone and stir thoroughly to break up any solids.

-

Cool the mixture in an icebox overnight to facilitate crystallization.

-

Collect the crude 2-Bromoethylammonium bromide by filtration and wash with acetone until the crystals are colorless.

-

Air-dry the product. Further crops can be obtained by concentrating the filtrate. The typical yield is around 83%.[5]

Experimental Protocol 2: Two-Step Gas and Liquid Phase Synthesis

This modified procedure combines a liquid-phase salt formation with a gas-phase bromination to improve reaction time.[6]

Step 1: Ethanolamine Hydrobromide Formation

-

To a three-necked flask with stirring, add 30.5g of ethanolamine.

-

Slowly add 86.2g of 48% hydrobromic acid via a constant pressure dropping funnel, ensuring the temperature remains below 30°C.[6]

-

After the addition is complete, remove water under vacuum in a boiling water bath.

-

The resulting product is pale yellow, needle-shaped crystals of ethanolamine hydrobromide (yield ~99.5%).[6]

Step 2: Bromination

-

In a three-necked flask, combine 35.5g of the ethanolamine hydrobromide from Step 1 with 40ml of ethylbenzene.

-

Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.[6]

-

After 4.5 hours, stop the reaction, cool the mixture, and filter to collect the product.

-

Wash the product and dry it under a vacuum to obtain white, flake-like 2-Bromoethylammonium bromide (yield ~96%).[6]

Caption: General workflow for the synthesis of 2-Bromoethylammonium bromide.

Applications in Drug Development and Organic Synthesis

2-Bromoethylammonium bromide is a cornerstone intermediate in the pharmaceutical industry, primarily utilized for its ability to introduce an aminoethyl moiety into a target molecule.[1] This is typically achieved through nucleophilic substitution, where a nucleophile displaces the bromide ion.

A notable application is in the synthesis of the antidepressant moclobemide.[7] In this process, 2-Bromoethylammonium bromide is reacted with morpholine (B109124) to produce the key intermediate N-(2-aminoethyl)morpholine.[7]

Experimental Protocol: Synthesis of N-(2-aminoethyl)morpholine

Materials:

-

1,4-oxazinane (morpholine)

-

2-bromoethylamine·HBr (60% aqueous solution)

-

48% NaOH solution

Procedure:

-

In a suitable reaction vessel, begin stirring 100 g (1.16 mol) of 1,4-oxazinane.

-

Slowly add 131 g (0.387 mol) of a 60% aqueous solution of 2-bromoethylamine·HBr, ensuring the temperature is maintained below 90 °C over 1 to 2 hours.

-

Monitor the reaction progress using gas chromatography.

-

After 6-8 hours, cool the reaction mixture to room temperature.

-

Add 48% NaOH solution while stirring, which will cause the precipitation of solid NaCl.

-

Filter the mixture under a vacuum to remove the salt.

-

The resulting liquid, containing water, excess morpholine, and the desired N-(2-aminoethyl)morpholine, is then purified by distillation.[7]

The reactivity of 2-Bromoethylammonium bromide is centered on the electrophilic carbon atom bonded to the bromine. A nucleophile, such as an amine, will attack this carbon in an SN2 reaction, leading to the displacement of the bromide leaving group.

Caption: Generalized SN2 reaction mechanism involving 2-Bromoethylammonium bromide.

Safety and Handling

2-Bromoethylammonium bromide is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[8] It is also an irritant and corrosive substance that can cause severe skin and eye irritation.[9] Appropriate personal protective equipment, including gloves, goggles, and a respirator, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 4. 2-Bromoethylammonium bromide for synthesis 2576-47-8 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. nbinno.com [nbinno.com]

2-Bromoethylammonium bromide synthesis from ethanolamine

An in-depth technical guide on the synthesis of 2-Bromoethylammonium bromide from ethanolamine (B43304), prepared for researchers, scientists, and drug development professionals.

Abstract

2-Bromoethylammonium bromide, also known as 2-bromoethylamine (B90993) hydrobromide, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] This document provides a comprehensive technical overview of its synthesis from ethanolamine, detailing various established methodologies. It includes structured data summaries, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.

Introduction

2-Bromoethylammonium bromide (CAS No: 2576-47-8) is a bifunctional compound containing both a primary amine and a bromoalkane.[2][3] This structure makes it a versatile intermediate for introducing an aminoethyl group into various molecules. The synthesis typically involves the reaction of ethanolamine with a bromine source, most commonly hydrobromic acid (HBr), which serves both as a reactant and a catalyst. The reaction proceeds via protonation of the hydroxyl group of ethanolamine, followed by nucleophilic substitution by a bromide ion. This guide explores several protocols for this conversion, highlighting differences in reaction conditions, yields, and purification strategies.

Synthesis Methodologies

The conversion of ethanolamine to 2-bromoethylammonium bromide is primarily achieved through direct bromination using hydrobromic acid. Variations in the procedure often relate to the concentration of HBr, reaction temperature, water removal, and the use of co-solvents. Two prominent methods are detailed below.

Method A: Two-Step Aqueous and Gas-Phase Synthesis

This method separates the synthesis into two distinct steps: the formation of the ethanolamine hydrobromide salt, followed by the substitution reaction using hydrogen bromide gas. This approach offers high yields and good control over the reaction conditions.[4]

-

Salt Formation: Ethanolamine is first neutralized with 48% hydrobromic acid in an exothermic reaction to form ethanolamine hydrobromide. The temperature is carefully controlled to prevent side reactions.[4]

-

Bromination: The intermediate salt is then suspended in a high-boiling solvent like ethylbenzene (B125841), and hydrogen bromide gas is passed through the mixture at an elevated temperature to facilitate the nucleophilic substitution of the hydroxyl group.[4]

Method B: One-Pot Aqueous Synthesis

This is a more direct approach where ethanolamine is added to an excess of concentrated hydrobromic acid. The mixture is heated, often under reflux, to drive the substitution reaction. Water formed during the reaction is typically removed by distillation to push the equilibrium towards the product.[5][6] The product is then isolated by cooling and crystallization, often with the aid of an anti-solvent like acetone (B3395972).[1][5][6][7]

Data Presentation

The following tables summarize the quantitative data from various reported synthesis protocols.

Table 1: Comparison of Synthesis Protocols

| Parameter | Method A: Two-Step[4] | Method B: One-Pot (Variant 1)[5] | Method B: One-Pot (Variant 2)[6] |

| Starting Material | Ethanolamine | Ethanolamine | Ethanolamine |

| Reagents | 48% HBr, HBr (gas), Ethylbenzene | 40% HBr, Xylene, Acetone | 48% HBr (sp. gr. 1.42), Acetone |

| Molar Ratio (Ethanolamine:HBr) | 1:1 (Step 1) | 1:9 | 1:3.2 |

| Reaction Temperature | < 30°C (Step 1), ~130°C (Step 2) | 0-10°C (addition), 135-145°C (reflux) | Ice-cold (addition), Reflux |

| Reaction Time | 4.5 hours (Step 2) | 12 hours | Multiple hours (with distillation) |

| Reported Yield | 96% (overall from salt) | 99% | 83% |

| Product Melting Point (°C) | 172-173 | 172-174 | Not specified, but product used directly |

Table 2: Physical and Chemical Properties of 2-Bromoethylammonium Bromide

| Property | Value |

| CAS Number | 2576-47-8[8] |

| Molecular Formula | C₂H₇Br₂N[5][8] |

| Molecular Weight | 204.89 g/mol [5][8] |

| Appearance | Slight yellow to white crystalline powder[1] |

| Melting Point | 171-176 °C[8] |

| Solubility | Soluble in water and methanol; insoluble in ether[1] |

| pH | 2.9 (10 g/L in H₂O at 20 °C)[8] |

Experimental Protocols

Protocol 1: Two-Step Synthesis (Method A)

This protocol is adapted from the method described by Cui, J. (2002).[4]

Step 1: Synthesis of Ethanolamine Hydrobromide

-

To a three-necked flask equipped with a stirrer and a constant pressure dropping funnel, add 30.5 g of ethanolamine.

-

While stirring, slowly add 86.2 g of 48% hydrobromic acid. Maintain the reaction temperature below 30°C by controlling the addition rate and using external cooling if necessary.

-

After the addition is complete, remove the water under vacuum in a boiling water bath.

-

The resulting product is 70.8 g (99.5% yield) of pale yellow, needle-shaped crystals of ethanolamine hydrobromide (m.p. 70-72°C).

Step 2: Synthesis of 2-Bromoethylammonium Bromide

-

In a three-necked flask, add 35.5 g of the ethanolamine hydrobromide from Step 1 and 40 mL of ethylbenzene.

-

Heat the mixture and pass hydrogen bromide gas through the system, maintaining the reaction temperature at approximately 130°C.

-

Continue the reaction for 4.5 hours.

-

After the reaction is complete, cool the mixture, filter the solid product, and dry it.

-

Recover the ethylbenzene solvent from the filtrate.

-

Dry the solid product under vacuum to obtain 49.1 g (96% yield) of white, flake-like 2-Bromoethylammonium bromide (m.p. 172-173°C).[4]

Protocol 2: One-Pot Aqueous Synthesis (Method B)

This protocol is a generalized procedure based on reports from Organic Syntheses and ChemicalBook.[5][6]

-

In a large round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 7 L (52 moles) of ice-cold 48% hydrobromic acid (sp. gr. ≥ 1.42).[6]

-

While stirring vigorously, slowly add 1 kg (16.4 moles) of ice-cold ethanolamine. Ensure the temperature remains low during the addition.[6]

-

Attach an efficient fractionating column to the flask and heat the mixture to distill off water and crude hydrobromic acid. The reaction progress is driven by the removal of water.[6]

-

Continue heating under reflux for several hours between distillations to ensure the reaction goes to completion.[6]

-

Once the reaction is complete (monitored by the amount of distillate collected), cool the dark-colored residue to about 70°C.

-

Pour the hot residue into a beaker and add acetone (approx. 1.5 L per half of the residue) to precipitate the product.[6]

-

Stir the mixture well and cool in an ice bath or overnight in a refrigerator to maximize crystallization.[6]

-

Collect the crystalline product by filtration, wash thoroughly with cold acetone until colorless, and air-dry.[6]

-

Further crops can be obtained by concentrating the filtrate. The total yield is approximately 83%.[6]

Reaction Mechanism and Process Visualization

The core of the synthesis is a nucleophilic substitution reaction (SN2). The overall transformation and a typical experimental workflow are depicted below.

Reaction Scheme

The synthesis proceeds in two conceptual steps: an initial acid-base reaction to form the ammonium (B1175870) salt, followed by the substitution of the hydroxyl group.

References

- 1. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Bromoethylamine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Bromoethylammonium bromide for synthesis 2576-47-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure of 2-Bromoethylammonium Bromide

This guide provides a comprehensive analysis of the crystal structure of 2-bromoethylammonium bromide (C₂H₇BrN⁺·Br⁻), a compound of interest in the development of hybrid perovskite materials for optoelectronic applications. The following sections detail the crystallographic data, experimental procedures for its synthesis and characterization, and a visual representation of the analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Crystallographic Data Summary

The crystal structure of 2-bromoethylammonium bromide has been determined through single-crystal X-ray diffraction. The compound crystallizes in a centrosymmetric monoclinic space group, P2₁/c.[1][2][3] A summary of the key crystallographic data and refinement parameters is presented in the table below.

| Parameter | Value |

| Empirical Formula | C₂H₇Br₂N |

| Formula Weight | 204.89 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.1333 (4) Å, b = 11.0110 (7) Å, c = 7.6931 (5) Å |

| α = 90°, β = 101.594 (2)°, γ = 90° | |

| Unit Cell Volume | 591.54 (7) ų |

| Z | 4 |

| Calculated Density | 2.299 g/cm³ |

| Absorption Coefficient (μ) | 14.36 mm⁻¹ |

| F(000) | 384 |

| Crystal Size | 0.10 x 0.10 x 0.10 mm |

| Theta Range for Data Collection | 3.3 to 27.5° |

| Reflections Collected | 4806 |

| Independent Reflections | 1361 [R(int) = 0.032] |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.024, wR₂ = 0.057 |

| R indices (all data) | R₁ = 0.031, wR₂ = 0.060 |

Molecular Structure and Conformation

The asymmetric unit of 2-bromoethylammonium bromide contains one organic cation (C₂H₇BrN⁺) and one bromide anion (Br⁻).[1][2][3] The backbone of the cation, defined by the atoms N1, C2, C1, and Br1, exhibits a gauche conformation with a torsion angle of -64.8 (2)°.[1][2][3] The bond lengths are reported as N1—C2 = 1.480 (3) Å, C1—C2 = 1.513 (4) Å, and C1—Br1 = 1.953 (3) Å, which are typical for protonated alkylamines and alkyl halides.[2][3]

The crystal packing is primarily stabilized by Br⋯H interactions, which account for 62.6% of the total close atom contacts.[1][2] H⋯H contacts contribute 34.8%, and Br⋯Br interactions make up the remaining 2.6%.[1]

Experimental Protocols

The experimental procedures for the synthesis and structural analysis of 2-bromoethylammonium bromide are detailed below.

Synthesis and Crystallization

All chemical reagents were procured from Enamine Ltd (Kyiv, Ukraine) and utilized without additional purification.[1] The synthesis was carried out as follows:

-

Aziridine (258.4 µl, 5 mmol) was added dropwise to 2 ml of concentrated hydrobromic acid (HBr) with continuous stirring.[1]

-

The resulting solution was gradually heated to 353 K to facilitate the evaporation of water.[1]

-

Upon evaporation, colorless crystals of 2-bromoethylammonium bromide formed.[1]

-

The obtained crystals were stored under Paratone® oil until the X-ray diffraction measurement was performed.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a suitable single-crystal X-ray diffractometer. The key aspects of the data collection and structure refinement process are as follows:

-

Data Collection: A colorless, block-shaped crystal with dimensions of 0.10 x 0.10 x 0.10 mm was selected for the experiment. Data were collected at a temperature of 293 K.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental and analytical workflows for the crystal structure analysis of 2-bromoethylammonium bromide.

Caption: Experimental workflow for the synthesis and crystal structure analysis of 2-bromoethylammonium bromide.

Caption: Logical workflow for crystallographic data analysis.

References

An In-depth Technical Guide on the Solubility of 2-Bromoethylammonium bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoethylammonium bromide (BEA-HBr), a crucial building block in pharmaceutical and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols, alongside the available data.

Introduction to 2-Bromoethylammonium bromide

2-Bromoethylammonium bromide (CAS: 2576-47-8), also known as 2-bromoethylamine (B90993) hydrobromide, is a versatile chemical intermediate.[1] Its structure, featuring a reactive bromine atom and an ammonium (B1175870) group, makes it a valuable reagent for introducing the 2-aminoethyl functionality in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs).[1] Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Bromoethylammonium bromide is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₂H₇Br₂N | |

| Molecular Weight | 204.89 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 171-176 °C | [4] |

Based on its ionic salt structure, 2-Bromoethylammonium bromide is expected to be more soluble in polar solvents and less soluble in nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 2-Bromoethylammonium bromide. It is important to note that there is a scarcity of comprehensive quantitative data across a wide range of organic solvents in peer-reviewed literature. The provided table serves as a starting point and a template for researchers to populate with experimentally determined values.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Temperature (°C) | Solubility (g/L) | Observations | Reference |

| Water | 80.1 | 28 | >500 | Soluble | [4] |

| Water | 80.1 | 28 | 84.02 | Soluble | [4] |

| Methanol | 32.7 | Not Specified | - | Soluble | [5] |

| Ethanol | 24.5 | Not Specified | Data not available | - | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Not Specified | Data not available | - | - |

| N,N-Dimethylformamide (DMF) | 36.7 | Not Specified | Data not available | - | - |

| Acetonitrile | 37.5 | Not Specified | Data not available | - | - |

| Acetone | 20.7 | Not Specified | Data not available | - | - |

| Tetrahydrofuran (THF) | 7.6 | Not Specified | Data not available | Insoluble | [6] |

| Chloroform | 4.8 | Not Specified | Data not available | - | - |

| Ethyl Acetate | 6.0 | Not Specified | Data not available | - | - |

| Ether | 4.3 | Not Specified | - | Insoluble | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of 2-Bromoethylammonium bromide in an organic solvent.

Materials and Equipment

-

2-Bromoethylammonium bromide (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Thermostatic bath

-

Centrifuge

-

Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

-

Vials with screw caps

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromoethylammonium bromide to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Agitate the mixture using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a pre-weighed syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry vial. Recording the exact volume of the filtered solution is critical.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Continue heating until a constant weight of the dried residue is achieved.

-

-

Calculation of Solubility:

-

Measure the final weight of the vial containing the dried 2-Bromoethylammonium bromide.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

-

Visualization of Experimental Workflow and Applications

The following diagrams illustrate the experimental workflow for solubility determination and a common synthetic application of 2-Bromoethylammonium bromide.

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Caption: A diagram showing the role of 2-Bromoethylammonium bromide as a precursor in chemical synthesis.

Conclusion

While there is a notable gap in the publicly available quantitative solubility data for 2-Bromoethylammonium bromide in a wide range of organic solvents, this guide provides researchers with the necessary framework to determine these values experimentally. A thorough understanding of its solubility is a critical factor in optimizing reaction conditions, improving yields, and developing robust purification and formulation protocols in the fields of chemical synthesis and drug development. The experimental methodology outlined herein offers a standardized approach to generating reliable and comparable solubility data.

References

2-Bromoethylammonium Bromide: A Technical Guide on its Hygroscopic Nature for Researchers and Drug Development Professionals

Abstract

2-Bromoethylammonium bromide (BEA-HBr) is a reactive bifunctional reagent widely employed as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its utility, however, is intrinsically linked to its pronounced hygroscopic nature, a critical factor that influences its stability, handling, and reactivity. This in-depth technical guide provides a comprehensive overview of the hygroscopic properties of BEA-HBr, offering essential data, detailed experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.

Introduction

2-Bromoethylammonium bromide, a white to off-white or slightly yellow crystalline powder, is an organic salt that readily absorbs moisture from the atmosphere.[1][2] This hygroscopic characteristic can lead to significant challenges in a laboratory and manufacturing setting, including chemical degradation, alterations in physical properties, and inconsistencies in experimental outcomes. A thorough understanding and meticulous management of its moisture sensitivity are paramount for its effective and reliable use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromoethylammonium bromide is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₂H₇Br₂N | [1] |

| Molecular Weight | 204.89 g/mol | [3] |

| Appearance | White to off-white/slight yellow crystalline powder | [1][2] |

| Melting Point | 172-173 °C | [4] |

| Solubility | Highly soluble in water and methanol; insoluble in ether | [1][2] |

| Hygroscopicity | Highly hygroscopic and moisture sensitive | [1][2][5] |

Hygroscopic Nature of 2-Bromoethylammonium Bromide

2-Bromoethylammonium bromide is consistently cited as a "hygroscopic" and "moisture sensitive" compound in safety and technical data sheets.[1][2][5] This property necessitates specific handling and storage procedures to maintain its integrity.

Quantitative Hygroscopicity Data

A comprehensive search of publicly available scientific literature and technical databases did not yield specific quantitative data on the water absorption of 2-Bromoethylammonium bromide at various relative humidity (RH) levels. To ensure the material's quality and performance, it is highly recommended that users perform their own hygroscopicity testing, especially for applications sensitive to moisture content.

Recommended Storage and Handling

To mitigate the effects of its hygroscopic nature, the following storage and handling protocols are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly sealed.[5] For long-term storage, storing under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.[5]

-

Handling: Handle the compound in a controlled environment, such as a glove box or a dry room with low relative humidity.[5] Avoid direct contact with the atmosphere.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Experimental Protocols

Protocol for Determining Hygroscopicity

The following is a general experimental protocol for determining the hygroscopicity of a solid compound like 2-Bromoethylammonium bromide, adapted from standard methodologies.[7]

Objective: To quantify the moisture uptake of 2-Bromoethylammonium bromide at a specific relative humidity.

Materials:

-

2-Bromoethylammonium bromide sample

-

Analytical balance (readable to at least 0.1 mg)

-

Controlled humidity chamber or desiccators containing saturated salt solutions to maintain a constant RH.

-

Weighing vials with stoppers

-

Spatula

Procedure:

-

Sample Preparation: Dry the 2-Bromoethylammonium bromide sample to a constant weight under vacuum at a temperature below its melting point to remove any initial moisture.

-

Initial Weighing: Accurately weigh a clean, dry weighing vial with its stopper. Add a precisely weighed amount of the dried sample (e.g., 100-200 mg) to the vial and record the total initial weight.

-

Exposure to Controlled Humidity: Place the open vial containing the sample into a controlled humidity chamber or a desiccator with a saturated salt solution that provides a known, constant relative humidity.

-

Periodic Weighing: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the vial from the chamber, quickly stopper it, and weigh it on the analytical balance.

-

Equilibrium Determination: Continue the periodic weighing until the sample weight becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: Calculate the percentage of weight gain due to moisture absorption using the following formula:

Logical Workflow for Hygroscopicity Determination

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 3. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. pharmainfo.in [pharmainfo.in]

Thermal Stability of 2-Bromoethylammonium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 2-Bromoethylammonium bromide (BEA-HBr), a compound of interest in materials science and pharmaceutical development. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for BEA-HBr is not extensively detailed in publicly available literature, this document synthesizes existing information on its chemical properties, reactivity, and decomposition characteristics to offer a robust understanding of its thermal behavior.

Chemical and Physical Properties

A foundational understanding of the physical characteristics of 2-Bromoethylammonium bromide is essential before delving into its thermal properties.

| Property | Value | Reference |

| Synonyms | 2-Bromoethylamine hydrobromide, 2-Aminoethyl bromide hydrobromide | [1][2] |

| Molecular Formula | C2H7Br2N | [1][2] |

| Molecular Weight | 204.89 g/mol | [1] |

| Melting Point | 170-176 °C | |

| Appearance | White to light beige crystalline powder | [2] |

| Solubility | Soluble in water (>500 g/L at 20 °C) and methanol; insoluble in ether. | [1][2] |

| Hygroscopicity | Hygroscopic and moisture sensitive. | [2] |

Thermal Decomposition and Stability

Under normal storage conditions, 2-Bromoethylammonium bromide is a stable compound.[1][3] However, exposure to high temperatures will lead to decomposition. When heated to decomposition, it is known to emit highly toxic fumes containing bromide ions, nitrogen oxides (NOx), and hydrogen bromide.[1][4]

General studies on the thermal decomposition of brominated organic compounds indicate that the primary decomposition products often include hydrogen bromide and various hydrocarbons.[6][7]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of 2-Bromoethylammonium bromide are not explicitly outlined in the available literature. However, standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be applicable.

General Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol to determine the thermal stability of 2-Bromoethylammonium bromide would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the crystalline powder is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of weight loss at different temperature ranges.

General Differential Scanning Calorimetry (DSC) Protocol

A DSC analysis to identify phase transitions and thermal events would typically follow this procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, solid-solid phase transitions) and exothermic events (e.g., crystallization, decomposition).

Logical Relationships and Workflows

The synthesis of 2-Bromoethylammonium bromide is a key process that precedes any analysis of its thermal stability. A common synthetic route involves the reaction of ethanolamine (B43304) with hydrobromic acid.[2][8]

Caption: Synthesis of 2-Bromoethylammonium bromide.

Reactivity and Incompatibilities

2-Bromoethylammonium bromide is stable under normal temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents.[1][2] As an acidic salt of an amine, it will react with bases.[2][4] These reactions can generate heat, although typically less than the neutralization of inorganic acids.[2]

References

- 1. 2-Bromoethylamine hydrobromide(2576-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.ciop.pl [m.ciop.pl]

- 7. cetjournal.it [cetjournal.it]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safety of 2-Bromoethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-Bromoethylammonium bromide (CAS No. 2576-47-8), a compound utilized in organic synthesis and pharmaceutical research. The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures, presenting quantitative data in structured tables and visualizing key safety workflows.

Section 1: Physical and Chemical Properties

2-Bromoethylammonium bromide is a white to off-white crystalline solid.[1] It is hygroscopic, meaning it readily absorbs moisture from the air, and is highly soluble in water.[1][2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇Br₂N | [3] |

| Molecular Weight | 204.89 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder/crystals | [1][5] |

| Melting Point | 171-176 °C | [3] |

| Boiling Point | 181.3 °C (at 101,325 Pa) | [5] |

| Solubility in Water | > 500 g/L (at 20 °C) | [3][5] |

| Flash Point | 61.6 °C (Pensky-Martens closed cup) | [3] |

| pH | 2.9 (10 g/L in H₂O at 20 °C) | [2][3] |

| Vapor Pressure | 0.001 Pa (at 25 °C) | [5] |

Section 2: Toxicological and Ecotoxicological Profile

The toxicological data for 2-Bromoethylammonium bromide indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7] It is also recognized as a potential skin sensitizer.[7] The available quantitative toxicological and ecotoxicological data are presented below.

Acute Toxicity

| Endpoint | Value | Species | Test Guideline | Reference(s) |

| LD₅₀ (Oral) | > 200 - 2000 mg/kg | Rat | OECD Test Guideline 401 | [8][9] |

| LD₅₀ (Intraperitoneal) | 109 mg/kg | Mouse | Not specified | [6] |

Ecotoxicity

| Endpoint | Value | Species | Test Guideline | Reference(s) |

| ErC₅₀ (Algae) | 129.65 mg/L (72 h) | Chlorella vulgaris (Freshwater algae) | OECD Test Guideline 201 |

Section 3: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromoethylammonium bromide is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

The GHS pictograms associated with these hazards are:

-

GHS07: Exclamation mark (for acute toxicity, skin/eye irritation, and respiratory irritation)

The signal word for this substance is "Warning" .[3][6]

The following diagram illustrates the logical flow from GHS classification to the corresponding precautionary statements.

Section 4: Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD Guideline 401): This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance. The substance is administered in a single dose or multiple doses over 24 hours to a group of experimental animals, and the effects are observed for a defined period. The LD₅₀ value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is determined.

-

Alga, Growth Inhibition Test (OECD Guideline 201): This method is designed to assess the toxicity of substances to freshwater algae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control group is measured, and the ErC₅₀, the concentration that causes a 50% reduction in the growth rate, is calculated.[10]

Section 5: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with 2-Bromoethylammonium bromide.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., PVC).[6][12]

-

Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH-approved respirator with a particulate filter.[6][11]

Handling and Storage

-

Handling: Avoid contact with skin and eyes and avoid the formation of dust.[6] Use in a well-ventilated area and do not eat, drink, or smoke when handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.[13]

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [6] |

Accidental Release Measures

In the event of a spill, the following workflow should be followed:

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 3. 2-溴化乙基溴化铵 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromoethylammonium bromide [chembk.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. mpbio.com [mpbio.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. simmons.chemoventory.com [simmons.chemoventory.com]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. lobachemie.com [lobachemie.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemstock.ae [chemstock.ae]

An In-depth Technical Guide to the Hirshfeld Surface Analysis of 2-Bromoethylammonium Bromide

This technical guide provides a comprehensive overview of the Hirshfeld surface analysis of 2-bromoethylammonium bromide, a compound of interest in the synthesis of hybrid perovskites.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in understanding and applying Hirshfeld surface analysis to characterize intermolecular interactions in molecular crystals.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure.[4][5][6][7][8] The Hirshfeld surface is a three-dimensional surface defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[8] By mapping various properties onto this surface, such as the normalized contact distance (d_norm), electrostatic potential, and shape index, a detailed picture of the crystal packing and intermolecular forces can be obtained.[5][7] This analysis is instrumental in understanding the structure-property relationships in crystalline materials.[9][10]

Crystal Structure of 2-Bromoethylammonium Bromide

2-Bromoethylammonium bromide (C₂H₇BrN⁺·Br⁻) crystallizes in the centrosymmetric monoclinic space group P2₁/c.[1][2] The asymmetric unit consists of one 2-bromoethylammonium cation and one bromide anion.[1][2][3] The cation exhibits a gauche conformation, with a torsion angle of -64.8 (2)° between the ammonium (B1175870) group and the bromine substituent.[1][2]

Table 1: Crystallographic Data for 2-Bromoethylammonium Bromide

| Parameter | Value |

| Formula | C₂H₇Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8966 (4) |

| b (Å) | 8.3394 (4) |

| c (Å) | 9.0089 (4) |

| β (°) | 100.546 (5) |

| V (ų) | 582.92 (5) |

| Z | 4 |

Source: Semenikhin et al.[2]

Experimental and Computational Protocols

The Hirshfeld surface analysis of 2-bromoethylammonium bromide was performed using the CrystalExplorer software.[1] This program allows for the calculation and visualization of Hirshfeld surfaces and the generation of two-dimensional fingerprint plots from a crystallographic information file (CIF).[9][11][12]

Synthesis of 2-Bromoethylammonium Bromide

2-Bromoethylamine (B90993) hydrobromide was synthesized by the dropwise addition of 2-bromoethylamine (258.4 µl, 5 mmol) to 2 ml of hydrobromic acid (48%) under stirring. The resulting solution was heated at 323 K until a white crystalline precipitate formed. The precipitate was then filtered, washed with diethyl ether, and dried.

Hirshfeld Surface Analysis Workflow

The following diagram illustrates the typical workflow for a Hirshfeld surface analysis using CrystalExplorer:

Quantitative Analysis of Intermolecular Interactions

The Hirshfeld surface analysis of 2-bromoethylammonium bromide reveals that the crystal packing is primarily governed by Br⋯H interactions.[1][2][13] These interactions constitute 62.6% of the total close atom contacts.[1][2][13]

Table 2: Summary of Intermolecular Contacts for 2-Bromoethylammonium Bromide

| Interaction Type | Contribution (%) |

| Br⋯H / H⋯Br | 62.6 |

| H⋯H | 34.8 |

| Br⋯Br | 2.6 |

Source: Semenikhin et al.[3]

The three-dimensional Hirshfeld surface mapped over d_norm highlights the strong Br⋯H/H⋯Br contacts.[1] The d_norm values for this analysis ranged from -0.4077 to +1.2052 a.u.[1]

Table 3: Hirshfeld Surface Parameters for the 2-Bromoethylammonium Cation

| Parameter | Value |

| Volume (ų) | 103.45 |

| Surface Area (Ų) | 119.7 |

| Globularity | 0.890 |

| Asphericity | 0.059 |

Source: Semenikhin et al.[1][2]

The following diagram illustrates the contribution of the major intermolecular interactions to the overall crystal packing:

Two-Dimensional Fingerprint Plots

Two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts in the crystal. These plots are generated by plotting the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[3]

For 2-bromoethylammonium bromide, the delineated fingerprint plots confirm the prevalence of Br⋯H/H⋯Br interactions, which appear as distinct spikes in the plot.[3] The H⋯H contacts are also significant, while the Br⋯Br interactions make a smaller contribution to the overall crystal packing.[3]

Conclusion

The Hirshfeld surface analysis of 2-bromoethylammonium bromide provides valuable insights into the intermolecular interactions that govern its crystal packing. The analysis demonstrates that the structure is dominated by Br⋯H hydrogen bonds, with significant contributions from H⋯H contacts. This detailed understanding of the intermolecular forces is crucial for the rational design and synthesis of new hybrid perovskite materials with desired optoelectronic and photovoltaic properties.[1][2] The structural results obtained from this analysis are valuable for the synthesis and phase analysis of such materials.[1][2]

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. crystalexplorer.net [crystalexplorer.net]

- 5. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]